11c-Cholylsarcosine

Description

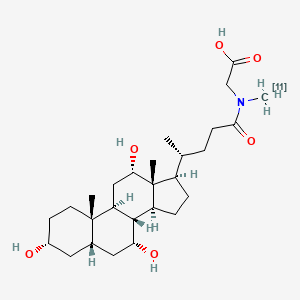

Structure

3D Structure

Properties

CAS No. |

1449249-30-2 |

|---|---|

Molecular Formula |

C27H45NO6 |

Molecular Weight |

478.6 g/mol |

IUPAC Name |

2-[(111C)methyl-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C27H45NO6/c1-15(5-8-23(32)28(4)14-24(33)34)18-6-7-19-25-20(13-22(31)27(18,19)3)26(2)10-9-17(29)11-16(26)12-21(25)30/h15-22,25,29-31H,5-14H2,1-4H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,25+,26+,27-/m1/s1/i4-1 |

InChI Key |

DRRMEMPJCIGHMB-AWKXEPQSSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)N([11CH3])CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Radiochemistry and N Methyl 11c Cholylsarcosine Production Methodologies

Radiosynthesis Pathways of [N-methyl-11C]Cholylsarcosine

The established method for producing [N-methyl-11C]Cholylsarcosine is a three-step radiosynthesis. nih.gov This approach was developed after initial attempts to directly [11C]-methylate protected cholylglycine resulted in the formation of several by-products that were difficult to separate from the final tracer. nih.gov The current, more efficient pathway involves the initial radiolabeling of a precursor followed by conjugation and deprotection. nih.gov

[11C]Methylation of Glycine (B1666218) or Glycine Methyl Ester

The synthesis begins with the introduction of the positron-emitting radionuclide, Carbon-11 (¹¹C), which has a short half-life of 20.4 minutes. researchgate.netnih.gov The most common method for incorporating ¹¹C into organic molecules is through methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govacs.org In the synthesis of [N-methyl-11C]Cholylsarcosine, the precursor glycine is N-methylated with ¹¹C. nih.govresearchgate.netnih.gov This reaction specifically targets the amino group of glycine, attaching the ¹¹C-methyl group to form [N-methyl-¹¹C]glycine. The synthesis of ¹¹C-labelled glycine has been reported with a radiochemical yield of 35%. nih.gov

Conjugation with Cholic Acid

Following the successful ¹¹C-methylation of glycine, the resulting [N-methyl-¹¹C]glycine (or its methyl ester) is conjugated with cholic acid. nih.govnih.gov Cholic acid is a primary bile acid synthesized in the liver. medchemexpress.comisotope.com This conjugation step forms the core structure of the desired tracer by creating an amide bond between the carboxylic acid group of cholic acid and the newly methylated amino group of sarcosine (B1681465) (N-methylglycine). The intermediate product of this reaction is [N-methyl-¹¹C]cholylsarcosine methyl ester. nih.gov The radiochemical yield of this intermediate has been reported to be approximately 20%. nih.gov

Deprotection Strategies

The final step in the synthesis is the deprotection of the [N-methyl-¹¹C]cholylsarcosine methyl ester to yield the final product, [N-methyl-¹¹C]Cholylsarcosine. nih.gov This is typically achieved by hydrolysis of the methyl ester group. In a reported procedure, the deprotection is carried out by adding aqueous sodium hydroxide (B78521) (NaOH) to the ethanolic solution of the intermediate and allowing the mixture to react at room temperature for a short period. nih.gov This step proceeds with full conversion to the final tracer. nih.gov Following deprotection, the basic solution is neutralized. nih.gov

Radiochemical Yield and Purity Assessment

The decay-corrected radiochemical yield of [N-methyl-11C]Cholylsarcosine, based on the initial [¹¹C]CH₃I, is reported to be 13% ± 3%. nih.govresearchgate.netnih.gov This three-step synthesis can produce up to 1.1 GBq of the tracer within a 40-minute timeframe. nih.govnih.gov

| Parameter | Value | Reference |

| Radiochemical Yield (decay-corrected) | 13% ± 3% | nih.govresearchgate.netnih.gov |

| Amount Produced | Up to 1.1 GBq | nih.govnih.gov |

| Synthesis Time | ~40 minutes | nih.gov |

| Intermediate Yield ([N-methyl-¹¹C]cholylsarcosine methyl ester) | ~20% | nih.gov |

The radiochemical purity of the final [N-methyl-11C]Cholylsarcosine product is consistently greater than 99%. nih.govresearchgate.netnih.gov This high level of purity is essential to ensure that the PET signal accurately reflects the biodistribution of the intended tracer and not impurities.

Quality Control Procedures for Radiotracer Applications

Rigorous quality control (QC) is mandatory to ensure the identity, purity, and suitability of the radiotracer for its intended use. acs.org The primary method for assessing the radiochemical purity of [N-methyl-11C]Cholylsarcosine is analytical high-performance liquid chromatography (HPLC). nih.govacs.org

A typical QC setup involves an HPLC system equipped with a radiodetector. nih.gov For [N-methyl-11C]Cholylsarcosine, a C18 column is often used with an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and aqueous sodium dihydrogen phosphate (B84403) (NaH₂PO₄). nih.gov The eluent is monitored by a UV detector and a radiodetector to identify and quantify both the non-radioactive components and the radioactive product. nih.gov This process confirms the identity of the tracer by comparing its retention time to that of a non-radioactive standard and verifies its high radiochemical purity. nih.gov After purification via preparative HPLC and solid-phase extraction, the final product is formulated in a solution suitable for intravenous administration. nih.govacs.org

Isotopic Considerations for Positron Emission Tomography Tracer Design

The choice of radionuclide is a fundamental aspect of PET tracer design. Carbon-11 is a positron-emitting isotope that is particularly attractive for labeling biologically active molecules because carbon is a fundamental component of all organic compounds. nih.govresearchgate.net Replacing a stable carbon atom with ¹¹C generally does not alter the biochemical properties of the molecule, meaning the radiotracer behaves identically to its endogenous counterpart. nih.govnih.gov

However, the short half-life of ¹¹C (20.4 minutes) presents significant challenges. nih.govnih.gov Syntheses must be rapid and highly efficient to produce a sufficient quantity of the radiotracer with high specific activity. researchgate.netresearchgate.net The short half-life also necessitates that the production facility, typically including a cyclotron to produce the initial radionuclide, be in close proximity to the PET imaging center. researchgate.netnih.gov Despite these logistical hurdles, the use of ¹¹C allows for multiple PET scans on the same day in the same subject, as the radioactivity decays quickly. nih.gov The lower positron energy of ¹¹C compared to some other PET isotopes can also result in higher resolution images. nih.gov The effective dose of [N-methyl-11C]Cholylsarcosine has been reported to be low, which is a favorable characteristic for a diagnostic imaging agent. researchgate.netnih.gov

Preclinical Research Methodologies and in Vivo Evaluation of N Methyl 11c Cholylsarcosine

Animal Models in Preclinical Studies

The selection of an appropriate animal model is fundamental to obtaining translatable data in preclinical research. For ¹¹C-CSar, swine models have been predominantly used due to their physiological similarities to humans in terms of liver anatomy and bile acid metabolism.

Swine Models for Hepatobiliary Transport Studies

Pigs have served as the primary animal model for in vivo studies of ¹¹C-CSar, enabling detailed investigation of its hepatobiliary transport. snmjournals.orgsnmjournals.org Anesthetized domestic pigs are utilized to perform dynamic Positron Emission Tomography/Computed Tomography (PET/CT) scans to track the tracer's path from blood to bile. snmjournals.orgCurrent time information in Dallas, TX, US.

In these studies, the rapid uptake of ¹¹C-CSar by the liver from the bloodstream is observed, followed by its excretion into the intrahepatic bile ducts and the common hepatic duct. Current time information in Dallas, TX, US.researchgate.net A significant finding from these swine models is that the concentration of radioactivity is substantially higher in the bile ducts compared to the liver tissue, indicating efficient transport against a concentration gradient. Current time information in Dallas, TX, US.nih.gov This mimics the physiological handling of endogenous bile acids.

To further validate that ¹¹C-CSar utilizes the same transport pathways as natural bile acids, competitive inhibition studies have been conducted. The administration of a high dose of the endogenous bile acid conjugate cholyltaurine before the ¹¹C-CSar injection has been shown to inhibit the transhepatocellular transport of the tracer. snmjournals.orgCurrent time information in Dallas, TX, US. This suggests that ¹¹C-CSar is transported by one or more of the same hepatic transporters as cholyltaurine. snmjournals.orgCurrent time information in Dallas, TX, US.

Furthermore, studies in pigs have demonstrated that ¹¹C-CSar does not appear to be metabolized in the liver or intestines, as no ¹¹C-metabolites were detected in plasma or bile samples for up to 90 minutes after administration. snmjournals.orgCurrent time information in Dallas, TX, US. The tracer also undergoes enterohepatic circulation, reappearing in the liver and bile ducts approximately 70-75 minutes after initial administration. snmjournals.orgCurrent time information in Dallas, TX, US.

Rodent Models for Specific Mechanistic Investigations

Based on the available scientific literature, the use of rodent models (e.g., rats, mice) for specific mechanistic investigations of [N-methyl-11C]Cholylsarcosine has not been extensively reported. Preclinical studies have predominantly focused on swine models to evaluate the hepatobiliary transport of this tracer. While rodent models are invaluable in many areas of biomedical research, including the study of bile acid metabolism, their specific application to the in vivo evaluation of ¹¹C-CSar is not well-documented in the reviewed sources. nih.govnih.gov

Quantitative Positron Emission Tomography Imaging Techniques

Quantitative PET imaging is essential for the non-invasive assessment of the dynamic biological processes involving ¹¹C-CSar. This requires specific data acquisition and analysis protocols to accurately measure the tracer's distribution and kinetics.

Dynamic Positron Emission Tomography/Computed Tomography Acquisition Protocols

Dynamic PET/CT scans of the liver are performed to capture the time course of ¹¹C-CSar distribution. In typical preclinical studies using swine models, the animals are positioned in a PET/CT scanner, and a CT scan is initially acquired for attenuation correction and anatomical localization. Current time information in Dallas, TX, US. Following the intravenous administration of ¹¹C-CSar, a series of PET images are acquired over a specific duration, often for at least 60 minutes. nih.govclinicaltrials.gov

The dynamic acquisition consists of a sequence of frames with varying durations. For instance, an acquisition might start with short frames to capture the rapid initial uptake phase, followed by progressively longer frames as the tracer distributes and clears. Current time information in Dallas, TX, US. This framing scheme allows for the generation of time-activity curves (TACs), which plot the concentration of radioactivity in different regions of interest over time. These TACs are fundamental for subsequent pharmacokinetic modeling.

Whole-Body Biodistribution Assessment in Preclinical Models

These studies have consistently shown that ¹¹C-CSar exhibits high organ specificity. Current time information in Dallas, TX, US. The primary organs of accumulation are the liver, gallbladder, and small intestine, which is consistent with its role as a bile acid analog that undergoes hepatobiliary excretion and enterohepatic circulation. Current time information in Dallas, TX, US. Notably, virtually no radioactivity is detected in other organs, including the urinary bladder, confirming that the tracer is almost exclusively cleared through the liver. Current time information in Dallas, TX, US.

The biodistribution data is also used to estimate the absorbed radiation dose to various organs. Current time information in Dallas, TX, US.

Table 1: Biodistribution of [N-methyl-11C]Cholylsarcosine in a Swine Model

| Organ | Percentage of Injected Dose at 15 min | Percentage of Injected Dose at 38 min |

| Liver | High | Decreasing |

| Gallbladder | Accumulating | High |

| Small Intestine | Increasing | High |

| Stomach | Low | Low |

| Urinary Bladder | Negligible | Negligible |

This table provides a qualitative representation of the biodistribution pattern observed in swine. Actual quantitative values can vary between individual animals and study conditions.

Pharmacokinetic and Compartmental Modeling for Hepatic Transport Kinetics

To move beyond qualitative observations and obtain quantitative parameters describing the hepatic transport of ¹¹C-CSar, pharmacokinetic and compartmental modeling are employed. These mathematical models are applied to the dynamic PET data to estimate the rates of tracer exchange between different physiological compartments.

A two-tissue compartmental model has been successfully used to analyze dynamic ¹¹C-CSar PET data from studies in pigs. nih.gov This model typically describes the transport of the tracer between the blood, hepatocytes (liver cells), and the bile ducts. nih.gov By fitting the model to the measured time-activity curves from the PET data, as well as arterial blood samples, it is possible to calculate rate constants for the transport of ¹¹C-CSar between these compartments. nih.gov

These rate constants provide quantitative measures of specific steps in hepatobiliary transport, such as:

The rate of uptake from blood into hepatocytes.

The rate of backflux from hepatocytes into the blood.

The rate of secretion from hepatocytes into the bile.

Studies using this approach have been able to quantify the hepatobiliary secretion kinetics of conjugated bile acids in vivo. nih.govau.dk For example, it was found that the rate of secretion of ¹¹C-CSar into bile was equal to its rate of removal from the blood at a steady state, indicating that hepatocytes facilitate the transport of the bile acid analog without significant intracellular accumulation. nih.govau.dk This modeling has also been sensitive enough to detect changes in transport kinetics, such as a reduction in the secretion rate from hepatocytes into bile in a model of mild cholestasis. nih.govau.dk

Table 2: Key Pharmacokinetic Parameters from Compartmental Modeling in Swine

| Parameter | Description | Typical Finding |

| K₁ | Rate constant for uptake from blood to hepatocytes | Rapid |

| k₂ | Rate constant for backflux from hepatocytes to blood | Present, but lower than secretion rate in healthy state |

| k₃ | Rate constant for secretion from hepatocytes to bile | High in healthy state |

This table summarizes the key parameters derived from a two-tissue compartmental model. The values are relative and serve to illustrate the principles of the modeling approach.

Blood-to-Liver Uptake Clearance (K1)

Preclinical PET/CT imaging studies have demonstrated that ¹¹C-Cholylsarcosine exhibits rapid and efficient uptake from the blood into the liver. nih.govnih.govresearchgate.net This initial clearance from circulation into hepatocytes is a critical first step in its transit through the liver. The rapid uptake kinetics are a primary requirement for a tracer designed to measure hepatic function, as it allows for the clear differentiation of the blood clearance phase from subsequent physiological steps. The process is efficient, leading to a swift accumulation of the tracer within the liver tissue shortly after administration. researchgate.net

Hepatocyte-to-Bile Excretion Rate Constant (kBSEP)

Following uptake into hepatocytes, ¹¹C-Cholylsarcosine is rapidly excreted into the bile. nih.govnih.govresearchgate.net This transport is remarkably efficient, as evidenced by PET/CT studies showing that radioactivity concentrations become more than 90 times higher in the bile ducts than in the surrounding liver tissue. nih.govnih.govresearchgate.net This high concentration gradient underscores a powerful and unidirectional excretion mechanism.

Further investigations into the transport pathway revealed that the transhepatocellular movement of ¹¹C-Cholylsarcosine could be inhibited by the administration of a high dose of cholyltaurine, an endogenous bile acid. nih.govnih.govresearchgate.net This finding indicates that ¹¹C-Cholylsarcosine is transported by one or more of the same hepatic transporter proteins responsible for moving endogenous bile acids like cholyltaurine, suggesting its utility as a functional analog. nih.gov

Hepatocyte-to-Blood Backflux Rate Constant (kbackflux)

The kinetic profile of ¹¹C-Cholylsarcosine, characterized by rapid uptake from blood and highly efficient excretion into bile, suggests that the backflux from hepatocytes into the bloodstream is not a dominant pathway during the initial phase of hepatic transit. The clear and sequential movement of the tracer from blood to liver and then to bile indicates that once inside the hepatocyte, the tracer is preferentially transported toward the bile canaliculi rather than returning to circulation.

Table 1: Summary of Preclinical Kinetic Findings for [N-methyl-11C]Cholylsarcosine

| Kinetic Parameter | Preclinical Finding in Porcine Models | Citation |

|---|---|---|

| Blood-to-Liver Uptake Clearance (K1) | Rapid and efficient uptake from blood into liver tissue. | nih.govresearchgate.net |

| Hepatocyte-to-Bile Excretion (kBSEP) | Rapid and highly efficient excretion into bile; radioactivity in bile ducts >90x higher than in liver tissue. Transport is inhibited by cholyltaurine. | nih.govnih.govresearchgate.net |

| Hepatocyte-to-Blood Backflux (kbackflux) | Inferred to be a minor pathway due to the high efficiency of the blood-to-bile transport route. |

Intrahepatic Bile Volume Estimation

Dynamic PET/CT imaging with ¹¹C-Cholylsarcosine provides a method for the non-invasive assessment of intrahepatic bile dynamics. In preclinical studies, time-activity curves are generated by drawing volumes of interest (VOIs) over the liver tissue and the intrahepatic bile ducts using fused PET/CT images. nih.gov By tracking the concentration of the tracer over time within these specific regions, researchers can visualize and quantify its accumulation in and clearance from the bile ducts, providing crucial data for estimating bile flow and volume within the liver.

Metabolic Stability and In Vivo Fate in Preclinical Models

Analysis of Metabolite Formation in Plasma and Bile

A significant advantage of ¹¹C-Cholylsarcosine as a tracer is its high metabolic stability. researchgate.net In preclinical studies involving pigs, analysis of both plasma and bile samples collected for up to 90 minutes after tracer administration revealed no detectable ¹¹C-metabolites. nih.govnih.govresearchgate.net This indicates that the compound is not biotransformed in the liver or intestines during its initial transit and enterohepatic circulation. nih.gov This stability is crucial as it simplifies the kinetic analysis of PET data, ensuring that the measured radioactivity corresponds to the parent compound and accurately reflects the transport processes being studied. researchgate.net

Table 2: Metabolic Analysis of [N-methyl-11C]Cholylsarcosine in Preclinical Pig Models

| Biological Matrix | Time Point | Finding | Citation |

|---|---|---|---|

| Plasma | Up to 90 minutes post-injection | No detectable ¹¹C-metabolites | nih.gov |

| Bile | Up to 90 minutes post-injection | No detectable ¹¹C-metabolites | nih.govnih.gov |

Enterohepatic Circulation Characteristics

¹¹C-Cholylsarcosine undergoes enterohepatic circulation, mimicking the in vivo behavior of endogenous bile acids. nih.gov Preclinical studies in pigs observed that after the initial phase of hepatic uptake and biliary excretion, the tracer's radioactivity reappeared in the liver tissue and bile ducts. nih.govnih.govresearchgate.net This re-entry was noted to begin approximately 70 to 75 minutes after administration, confirming that the tracer is excreted into the intestine, reabsorbed, and returned to the liver via the portal circulation. nih.govresearchgate.net This characteristic further validates its use as a physiological tracer for studying the complete bile acid pathway.

Ex Vivo Analysis and Correlative Studies

Ex vivo examinations and correlative studies have been instrumental in validating the in vivo findings and understanding the physiological behavior of [N-methyl-11C]cholylsarcosine ([¹¹C]CSar). These investigations, primarily conducted in porcine models, confirm the tracer's suitability for imaging hepatic excretory function.

Following in vivo positron emission tomography/computed tomography (PET/CT) imaging, ex vivo analyses were performed to determine the biodistribution of the tracer and to investigate its metabolic stability. nih.govresearchgate.net In one key study, analysis of blood and bile samples was conducted to identify any potential ¹¹C-labeled metabolites. nih.govsnmjournals.org The results indicated that [¹¹C]CSar remains unmetabolized during its transit through the liver and intestines. nih.govresearchgate.netsnmjournals.org This metabolic stability is a crucial characteristic for a tracer, as it ensures that the detected radioactivity corresponds to the original compound, simplifying kinetic modeling and data interpretation.

Biodistribution studies in pigs revealed a high and specific accumulation of radioactivity in the liver, bile ducts, and gallbladder, which is consistent with the expected pathway of bile acid excretion. nih.govsnmjournals.org Notably, the concentration of radioactivity was found to be over 90 times higher in the bile ducts compared to the liver tissue, underscoring the tracer's efficient transport into the biliary system. nih.govresearchgate.netsnmjournals.orgnih.gov Minimal radioactivity was detected in other organs, including the urinary bladder, confirming the high organ specificity of [¹¹C]CSar. nih.gov

To establish a correlation with endogenous bile acid transport, studies have investigated the interaction of [¹¹C]CSar with known bile acid transporters. In a pivotal experiment, the administration of a high dose of cholyltaurine, an endogenous bile acid conjugate, was shown to inhibit the transhepatocellular transport of [¹¹C]CSar. nih.govresearchgate.netsnmjournals.org This finding suggests that [¹¹C]CSar is transported by one or more of the same hepatic transporters as endogenous bile acids like cholyltaurine. nih.govresearchgate.netsnmjournals.org This correlative evidence strongly supports the hypothesis that [¹¹C]CSar functions as a physiological analog for endogenous conjugated bile acids. nih.gov

Furthermore, the reappearance of [¹¹C]CSar in the liver and bile ducts approximately 70 minutes after administration points to the occurrence of enterohepatic circulation, a characteristic feature of natural bile acids. nih.govresearchgate.netsnmjournals.org

The following table summarizes the key findings from ex vivo and correlative studies:

| Parameter | Finding | Significance | Reference |

| Metabolite Analysis | No detectable ¹¹C-metabolites in plasma or bile. | Indicates high metabolic stability of the tracer. | nih.govresearchgate.netsnmjournals.org |

| Biodistribution | High concentration in liver, bile ducts, and gallbladder. | Confirms specific uptake and excretion via the hepatobiliary system. | nih.govsnmjournals.org |

| Bile Duct Concentration | >90 times higher radioactivity in bile ducts than in liver tissue. | Demonstrates efficient canalicular excretion. | nih.govresearchgate.netsnmjournals.orgnih.gov |

| Correlative Study with Cholyltaurine | Inhibition of [¹¹C]CSar transport by cholyltaurine. | Suggests shared transport mechanisms with endogenous bile acids. | nih.govresearchgate.netsnmjournals.org |

| Enterohepatic Circulation | Reappearance of tracer in liver and bile ducts after ~70 min. | Mimics the physiological behavior of natural bile acids. | nih.govresearchgate.netsnmjournals.org |

Application of N Methyl 11c Cholylsarcosine in Hepatobiliary Research

Assessment of Hepatic Excretory Function in Animal Models

[11C]CSar has proven to be a valuable tracer for the in vivo quantification of hepatic excretory function in animal models. nih.gov As an analog of the endogenous bile acid conjugate cholylglycine, it is actively transported from the blood into hepatocytes and subsequently secreted into the bile, mimicking the natural pathway of bile acid elimination. nih.govresearchgate.net This process can be visualized and quantified using dynamic PET/CT imaging. nih.gov

Proof-of-concept studies in pigs have demonstrated the rapid and efficient handling of [11C]CSar by the liver. nih.govsnmjournals.org Following intravenous administration, the tracer is quickly taken up from the blood into the liver tissue and then excreted into the bile ducts. nih.govsnmjournals.org This results in radioactivity concentrations in the bile ducts that are over 90 times higher than in the surrounding liver tissue, highlighting the efficiency of the excretory process. nih.govsnmjournals.orgnih.gov

The transport of [11C]CSar is not only rapid but also specific. Competitive inhibition studies in pigs, where a high dose of the endogenous bile acid conjugate cholyltaurine was administered prior to the tracer, showed a significant inhibition of the transhepatocellular transport of [11C]CSar. nih.govresearchgate.net This indicates that [11C]CSar utilizes one or more of the same hepatic transporters as endogenous bile acids, confirming its suitability as a surrogate marker for studying this physiological process. nih.govresearchgate.net

A key advantage of [11C]CSar is its metabolic stability; it is not metabolized in the liver or intestines, which simplifies the kinetic analysis of its transport. nih.gov This allows for a more direct measurement of the transport function without the confounding effects of tracer breakdown. nih.gov

The table below summarizes key findings from a proof-of-concept study in pigs, illustrating the biodistribution and transport characteristics of [11C]CSar.

| Parameter | Finding in Pig Model | Citation |

| Tracer Uptake | Rapid blood-to-liver uptake observed with dynamic PET/CT. | nih.govsnmjournals.org |

| Tracer Excretion | Efficient liver-to-bile excretion, with radioactivity concentrations >90 times higher in bile ducts than in liver tissue. | nih.govsnmjournals.orgnih.gov |

| Transport Mechanism | Transhepatocellular transport inhibited by cholyltaurine, indicating shared transporters with endogenous bile acids. | nih.govresearchgate.net |

| Metabolic Stability | No detectable 11C-metabolites found in plasma or bile samples. | nih.gov |

| Enterohepatic Circulation | Reappearance of radioactivity in liver tissue and bile ducts after approximately 70 minutes. | nih.gov |

Investigating Cholestatic Conditions in Preclinical Disease Models

Cholestasis, the impairment of bile flow, leads to the accumulation of toxic bile acids in the liver, causing hepatocellular injury. nih.gov [11C]CSar PET imaging is a promising modality for investigating the mechanisms and kinetics of bile acid transport in preclinical models of cholestatic diseases. nih.gov

Mechanisms of Impaired Bile Acid Transport

The transport of bile acids across the hepatocyte is a multi-step process involving uptake from the blood via basolateral transporters (such as the Na+-taurocholate cotransporting polypeptide, NTCP) and excretion into the bile canaliculi via apical transporters (like the bile salt export pump, BSEP). nih.govnih.gov Altered function of these transporters is a key mechanism in both inherited and acquired cholestatic conditions. nih.gov

By using [11C]CSar as a tracer, researchers can non-invasively assess the function of this transport pathway. The competitive inhibition of [11C]CSar transport by endogenous bile acids like cholyltaurine confirms that it engages these specific transport proteins. nih.govresearchgate.net Therefore, in a preclinical model of cholestasis (e.g., a genetic knockout of a transporter or a surgically induced bile duct ligation), PET imaging with [11C]CSar could potentially pinpoint the defective step, whether it be impaired uptake from the blood or deficient excretion into the bile.

Changes in Transport Kinetics in Disease States

While detailed preclinical studies in specific disease models are not extensively reported in the available literature, the principles for such investigations are well-established. A study in human patients with varying degrees of cholestasis demonstrated significant alterations in the transport kinetics of [11C]CSar. nih.gov These findings provide a framework for what can be expected in preclinical models.

In cholestatic patients, the hepatic intrinsic clearance of the tracer was significantly reduced. nih.gov The rate of secretion from hepatocytes into the bile was decreased, while the rate of backflow from the hepatocytes into the blood was increased. nih.gov This resulted in a prolonged residence time of the tracer within the hepatocytes, which is indicative of the cellular stress experienced during cholestasis. nih.gov

The following table, based on human data, illustrates the kinetic changes that could be investigated in preclinical cholestatic models using [11C]CSar PET.

| Kinetic Parameter | Healthy Participants (Median) | Cholestatic Patients (Median) | Citation |

| Hepatic Intrinsic Clearance (ml blood/min/ml liver tissue) | 1.50 | 0.46 | nih.gov |

| Rate Constant for Secretion (hepatocyte to bile) (min-1) | 0.36 | 0.12 | nih.gov |

| Rate Constant for Backflux (hepatocyte to blood) (min-1) | 0.02 | 0.05 | nih.gov |

| Mean Hepatocyte Residence Time (min) | 2.5 | 6.4 | nih.gov |

These data highlight the potential of [11C]CSar PET to quantify the functional consequences of cholestatic injury on bile acid transport at a kinetic level in preclinical research.

Evaluation of Drug-Induced Liver Injury Mechanisms in Preclinical Models

Drug-induced liver injury (DILI) is a significant cause of liver damage, and drug-induced cholestasis is a major form of this condition. nih.gov Many drugs or their metabolites can interfere with the function of bile acid transporters like BSEP, leading to intrahepatic cholestasis. nih.gov [11C]CSar PET imaging presents a powerful, though not yet fully exploited, tool for the preclinical evaluation of the cholestatic potential of new drug candidates.

By establishing baseline [11C]CSar transport kinetics in an animal model, researchers could then administer a test compound and repeat the PET scan. A decrease in the rate of tracer excretion from the liver into the bile would suggest that the drug interferes with the apical export of bile acids, a hallmark of cholestatic DILI. This approach would allow for a functional, in vivo assessment of a drug's impact on this critical liver function, offering valuable information early in the drug development process. nih.gov

Elucidation of Enterohepatic Circulation Dynamics

The enterohepatic circulation is the process of secretion of bile acids from the liver into the intestine and their subsequent reabsorption and return to the liver. This recycling is crucial for maintaining the bile acid pool. nih.gov Dynamic whole-body PET/CT studies in pigs using [11C]CSar have successfully visualized this process. nih.govsnmjournals.org

After initial uptake and excretion by the liver, the tracer is observed in the gallbladder and intestines. Subsequently, a second wave of radioactivity appears in the liver and bile ducts approximately 70-75 minutes after the initial administration. nih.gov This reappearance corresponds to the reabsorption of the tracer from the intestine and its return to the liver via the portal circulation, providing a non-invasive window into the dynamics of enterohepatic circulation. nih.gov The fact that [11C]CSar is not metabolized during this process makes it an ideal tracer for studying the transport dynamics of the entire circuit. nih.gov

Role in Studying Bile Acid Homeostasis and Signaling Pathways

Bile acids are not only digestive aids but also important signaling molecules that regulate their own synthesis and transport, as well as lipid and glucose metabolism, largely through the activation of the farnesoid X receptor (FXR). nih.govresearchgate.net Disruption of these signaling pathways can lead to metabolic diseases. nih.gov

While direct studies using [11C]CSar to specifically investigate FXR signaling in preclinical models are not yet prominent in the literature, the potential for such applications is clear. For instance, in preclinical models where FXR is genetically or pharmacologically manipulated, [11C]CSar PET could be used to assess the downstream functional consequences on bile acid transport. An activation of FXR would be expected to enhance the expression of BSEP, which could be detected as an increased rate of [11C]CSar excretion from hepatocytes into the bile. Conversely, inhibition of FXR signaling might lead to reduced tracer excretion. This would provide a functional readout of the activity of the bile acid signaling network in a living animal. A study in healthy humans has already shown that postprandial enhancement of bile acid transport can be quantified, demonstrating the sensitivity of the method to physiological regulation. patsnap.comresearchgate.net

Translational Perspectives in Academic Research

Bridging Preclinical Findings to Human Physiology

Initial proof-of-concept studies for 11c-Cholylsarcosine were conducted in animal models, primarily pigs, to establish its behavior as a tracer for hepatic excretory function. nih.govnih.gov These foundational preclinical studies demonstrated that this compound is rapidly taken up from the blood into the liver and subsequently excreted into the bile, mimicking the pathway of endogenous bile acids. nih.govnih.gov A key finding from these animal studies was that the tracer remained unmetabolized during its transit through the liver and intestines. nih.gov Furthermore, its transport could be competitively inhibited by an endogenous bile acid conjugate, cholyltaurine, indicating that this compound utilizes the same key hepatic transporter proteins. nih.govnih.gov

These promising preclinical results paved the way for translational studies in humans. clinicaltrials.gov Research in healthy human volunteers has confirmed the behavior observed in animal models, establishing this compound as a suitable PET tracer for quantifying hepatic bile acid transport kinetics. patsnap.com Studies have successfully used the tracer to measure dynamic changes in liver function, such as the increase in hepatic bile acid transport that occurs in the postprandial state after a meal. patsnap.com In one study, the hepatic intrinsic clearance of this compound from blood to bile increased significantly after eating. patsnap.com This was attributed to an upregulation of the apical transport from the hepatocyte into the bile. patsnap.com The successful translation from animal models to human studies allows for the detailed, noninvasive analysis of central steps in hepatic bile acid transport under normal physiological conditions. nih.gov

Table 1: Comparison of Preclinical and Human Study Findings for this compound

| Feature | Preclinical Findings (Pig Model) | Human Physiology Findings |

| Hepatic Handling | Rapid uptake from blood to liver, followed by excretion into bile ducts. nih.govnih.gov | Confirmed rapid transport from blood to bile, allowing for dynamic quantification. patsnap.com |

| Metabolism | No detectable metabolites found in plasma or bile samples. nih.gov | The compound undergoes enterohepatic circulation without hepatic or intestinal biotransformation. nih.gov |

| Transport Mechanism | Transport was inhibited by cholyltaurine, indicating use of the same transporters as endogenous bile acids. nih.govnih.gov | Enables assessment of the hepatic transport of endogenous conjugated bile acids in vivo. researchgate.net |

| Enterohepatic Circulation | Reappearance of the tracer in the liver and bile ducts was observed after approximately 70 minutes. nih.gov | The tracer undergoes enterohepatic circulation. nih.gov |

Potential for Investigating Liver Disease Mechanisms

The ability to quantitatively measure hepatic excretory function makes this compound a potent tool for investigating the mechanisms of liver diseases, particularly cholestatic conditions where bile secretion is impaired. nih.govau.dk Cholestasis can result from defects in the transporter proteins responsible for moving bile acids from the liver into the bile, a process that can be disrupted in inherited cholestasis, primary biliary cholangitis, and drug-induced liver injury. nih.govyoutube.com

Using this compound with PET/CT allows for the in-vivo quantification of the individual steps involved in the hepatobiliary secretion of a conjugated bile acid. patsnap.com This provides new insights into cholestatic disease mechanisms. patsnap.com Research has demonstrated that the hepatic clearance rate of this compound is more than three times faster in healthy individuals compared to patients with cholestasis, highlighting its diagnostic potential. explorationpub.com By tracing the path of this compound, researchers can distinguish between different intrahepatic transport steps and potentially pinpoint where the transport process is failing in various disease states. researchgate.net This detailed assessment can improve the understanding of pathophysiology in conditions like primary sclerosing cholangitis and other cholestatic disorders. clinicaltrials.govpatsnap.com

Table 2: this compound Kinetics in Healthy vs. Cholestatic States

| Parameter | Healthy Individuals | Patients with Cholestasis |

| Hepatic Clearance Rate | Normal, rapid clearance from blood to bile. explorationpub.com | Over 3-fold slower clearance compared to healthy individuals. explorationpub.com |

| Hepatobiliary Transport | Efficient transport through all steps (uptake, secretion). patsnap.com | Impaired transport, allowing for quantification of the specific defect. patsnap.com |

| Clinical Application | Provides baseline data for normal physiological function. patsnap.com | Enables detailed quantitative assessment of cholestatic liver disease. researchgate.net |

Contribution to Understanding Drug Disposition and Interactions

The disposition of many drugs involves the same hepatic transport pathways used by bile acids. nih.gov This overlap creates the potential for drug-drug interactions or for drugs to interfere with bile acid transport, leading to drug-induced cholestasis. nih.gov this compound provides a method to study these interactions noninvasively.

Preclinical research showed that the transport of this compound was inhibited when co-administered with a high dose of the endogenous bile acid conjugate cholyltaurine. nih.govnih.gov This finding is significant because it validates the use of this compound as a probe to study competitive inhibition at key hepatic transporters, such as the bile salt export pump (BSEP). nih.gov By observing how a specific drug affects the uptake and excretion kinetics of this compound, researchers can gain insight into that drug's potential to cause liver injury. nih.gov For example, a clinical study was designed to evaluate the effect of indocyanine green (ICG), a diagnostic dye also eliminated by the liver, on the transport kinetics of this compound to assess any potential for interaction. clinicaltrials.gov This application is crucial for the preclinical and clinical development of new drugs, offering a way to assess hepatic side effects and understand the mechanisms behind drug disposition. nih.gov

Table 3: Investigating Transporter Interactions with this compound

| Interacting Compound | Transporter System | Observed Effect | Research Implication |

| Cholyltaurine | Hepatic bile acid transporters (e.g., BSEP) | Inhibited the transhepatocellular transport of this compound. nih.govnih.gov | Validates this compound as a tool to study competitive inhibition at bile acid transporters. nih.gov |

| Investigational Drugs | Hepatic uptake and efflux transporters | Potential to alter this compound kinetics. | Can be used to screen for and understand drug-induced cholestasis and effects on bile acid pathways. nih.gov |

| Indocyanine Green (ICG) | Hepatic transport pathways | Studied for its effect on the kinetics of this compound transport. clinicaltrials.gov | Demonstrates use in assessing interactions with other compounds eliminated by the liver. clinicaltrials.gov |

Q & A

Q. What steps ensure accurate quantification of this compound in heterogeneous liver tissues?

- Methodological Answer :

- Partial volume correction : Apply MRI-based anatomical segmentation to PET images to correct for spillover effects.

- Motion correction : Respiratory gating during PET acquisition reduces liver displacement artifacts.

- Cross-validation : Compare PET-derived hepatic concentrations with ex vivo gamma counting of tissue samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.